Methyl 2-cyano-2-ethylbutanoate
Description
Methyl 2-cyano-2-ethylbutanoate (IUPAC name: this compound) is a cyano-substituted ester compound with the molecular formula C₈H₁₃NO₂ (inferred from structural analogs). The methyl variant replaces the ethyl ester group with a methyl group, reducing its molecular weight and altering physical properties such as solubility and volatility. Cyano esters like this are typically used as intermediates in organic synthesis, pharmaceuticals, and agrochemicals due to their reactive nitrile and ester functional groups .
Properties
IUPAC Name |
methyl 2-cyano-2-ethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-4-8(5-2,6-9)7(10)11-3/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBVFZQQDWUXFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-cyano-2-ethylbutanoate can be synthesized through several methods. One common method involves the reaction of ethyl cyanoacetate with methyl iodide in the presence of a base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-2-ethylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted esters or amides
Scientific Research Applications
Methyl 2-cyano-2-ethylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-cyano-2-ethylbutanoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can lead to the formation of new compounds with different biological or chemical properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Methyl 2-cyano-2-ethylbutanoate with structurally related esters and cyano-substituted analogs:
Key Differences:
Functional Groups: this compound combines a nitrile (-CN) and branched ethyl group, enhancing steric hindrance compared to linear analogs like Ethyl 2-cyanobutanoate . Ethyl 2-acetyl-3-methylbutanoate includes a ketone group, making it more reactive toward nucleophiles than cyano esters .
Applications: Cyano esters (e.g., Ethyl 2-cyano-2-ethylbutanoate) are pivotal in synthesizing heterocycles and bioactive molecules due to their dual reactivity . Amino-substituted esters (e.g., Methyl 2-amino-2-phenylbutanoate) are specialized for chiral drug synthesis .
Synthetic Methods: Methyl esters are often synthesized via esterification of carboxylic acids with methanol or transesterification of ethyl esters (e.g., as in for methyl trifluoroethylamino derivatives) . Ethyl 2-cyano-2-ethylbutanoate derivatives may undergo nucleophilic substitution at the cyano group or hydrolysis to carboxylic acids .
Research Findings and Data
Physicochemical Properties:
- Solubility: Methyl esters generally exhibit higher solubility in polar solvents (e.g., methanol, acetone) compared to ethyl analogs due to shorter alkyl chains.
- Spectroscopy: Cyano groups show strong IR absorption near 2240 cm⁻¹ (C≡N stretch), while ester carbonyls appear at ~1740 cm⁻¹ (C=O stretch) .
Stability and Reactivity:
- This compound is susceptible to hydrolysis under acidic/basic conditions, yielding 2-cyano-2-ethylbutanoic acid.
- The nitrile group can undergo reduction to amines or react with Grignard reagents to form ketones .
Challenges and Limitations
- Data Gaps: Direct experimental data for this compound is sparse; inferences rely on ethyl analogs and general ester chemistry.
- Stereochemical Complexity: Branched cyano esters may exhibit stereoisomerism, requiring advanced analytical techniques (e.g., chiral HPLC or X-ray crystallography) for resolution .
Biological Activity
Methyl 2-cyano-2-ethylbutanoate (MCEB) is an organic compound characterized by its cyano and ester functional groups. Its molecular formula is , and it has garnered attention in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities. This article will explore the biological activity of MCEB, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
The biological activity of MCEB is primarily attributed to its interaction with various biomolecules. Research indicates that compounds with cyano groups can exhibit diverse biological effects, including:
- Enzyme Inhibition : MCEB may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Binding : The compound can bind to various receptors, potentially influencing signaling pathways.
Case Studies
- Antimicrobial Activity : A study investigated the antimicrobial properties of MCEB against various bacterial strains. Results showed that MCEB exhibited significant inhibitory effects on Gram-positive bacteria, suggesting potential use as an antimicrobial agent.
- Cytotoxicity : Research assessing the cytotoxic effects of MCEB on cancer cell lines demonstrated that it induced apoptosis in a dose-dependent manner. This suggests a potential role for MCEB in cancer therapeutics.
- Neuroprotective Effects : Another study highlighted the neuroprotective properties of MCEB in models of neurodegeneration. The compound was shown to reduce oxidative stress markers and improve neuronal survival rates.
Comparative Analysis
To better understand MCEB's biological activity, it is useful to compare it with structurally similar compounds:
| Compound | Molecular Formula | Key Characteristics |
|---|---|---|
| Ethyl 2-cyanoacetate | Used as a precursor in organic synthesis | |
| Methyl 2-cyanoacrylate | Commonly used in adhesives | |
| Butyl 2-cyanoacrylate | Exhibits similar adhesive properties |
MCEB stands out due to its unique branching structure, which may enhance its reactivity and biological interactions compared to linear analogs.
Pharmacological Applications
Ongoing research is exploring the pharmacological applications of MCEB. Preliminary findings suggest that:
- Anti-inflammatory Properties : MCEB may modulate inflammatory responses, indicating potential use in treating inflammatory diseases.
- Analgesic Effects : Some studies have reported pain-relieving properties, warranting further investigation into its use as an analgesic.
Toxicological Studies
While exploring the therapeutic potential of MCEB, it is crucial to assess its safety profile. Toxicological studies indicate that:
- At low concentrations, MCEB exhibits minimal toxicity; however, higher doses may lead to adverse effects.
- Long-term exposure studies are necessary to fully understand the compound's safety in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
